molecular formula C19H17F3N4O2S B2811891 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1226436-10-7

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Cat. No. B2811891
M. Wt: 422.43
InChI Key: QMWJQHVWZUUILH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a thiazole ring, a pyridine ring, an amine group, an acetamide group, and a trifluoromethoxy group. These groups could potentially influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of novel compounds with antimicrobial properties. For instance, compounds with a thiazole moiety have been synthesized and shown to display good antimicrobial activity (Asmaa M. Fahim, Eman H. I. Ismael, 2019). These studies often explore the structural basis for the biological activity, aiming to identify potent antimicrobial agents.

Structure-Activity Relationships

Investigations into the structure-activity relationships of compounds, particularly those targeting specific pathways like PI3K/mTOR, have been conducted to improve metabolic stability and enhance efficacy (Markian M Stec et al., 2011). Such studies are crucial for drug development, providing insights into how structural changes in molecules can affect their biological activity and pharmacokinetics.

Anticancer Activity

Several studies have synthesized and evaluated the anticancer activities of compounds containing thiazole and related moieties. For example, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were found to show potent antiproliferative activity against certain cancer cell lines (Zhilin Wu et al., 2017). These findings are significant for the development of new therapeutic agents against cancer.

Photophysical Properties

The photophysical properties of related compounds, such as those involving hydrogen bonding with the N-(benzo[d]thiazol-2-yl) acetamide structure, have been explored. These studies shed light on the potential applications of these compounds in materials science and photovoltaic efficiency modeling (Umamahesh Balijapalli et al., 2017).

Ligand-Protein Interactions

Research into the interactions between synthesized compounds and proteins can provide insights into their mechanism of action and potential therapeutic uses. Spectroscopic and quantum mechanical studies, along with ligand-protein interaction analyses, have been conducted to understand these dynamics and assess the compounds' suitability for applications such as dye-sensitized solar cells (DSSCs) and as potential NLO materials (Y. Mary et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c1-12-5-4-8-16(24-12)26-18-25-14(11-29-18)9-17(27)23-10-13-6-2-3-7-15(13)28-19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWJQHVWZUUILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

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